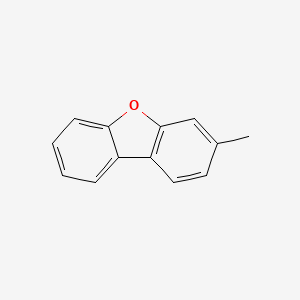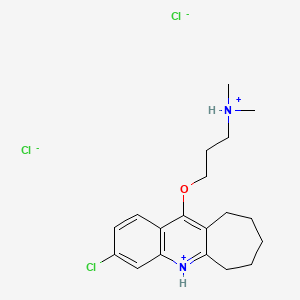![molecular formula C24H31N3 B13760326 Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-10-5](/img/structure/B13760326.png)
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is a chemical compound with the molecular formula C20H29N3 It is known for its unique structure, which includes a benzonitrile group attached to a pyrimidine ring, further connected to a trans-4-heptylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- typically involves multiple steps. One common method includes the reaction of 4-heptylcyclohexanone with a suitable nitrile source under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrimidine ring is often involved in hydrogen bonding and π-π interactions, which play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-(trans-4-heptylcyclohexyl)-: Similar structure but lacks the pyrimidine ring.
Benzonitrile, 4-(trans-4-ethylcyclohexyl)-: Similar structure with a shorter alkyl chain.
Benzonitrile, 4-(trans-4-pentylcyclohexyl)-: Another similar compound with a different alkyl chain length.
Uniqueness
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
Propiedades
Número CAS |
72785-10-5 |
|---|---|
Fórmula molecular |
C24H31N3 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
4-[5-(4-heptylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C24H31N3/c1-2-3-4-5-6-7-19-8-12-21(13-9-19)23-17-26-24(27-18-23)22-14-10-20(16-25)11-15-22/h10-11,14-15,17-19,21H,2-9,12-13H2,1H3 |
Clave InChI |
VJMNQADPCKONIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



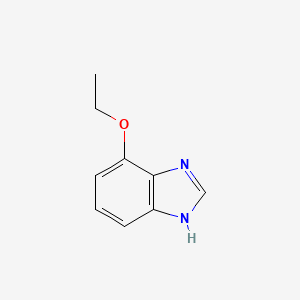

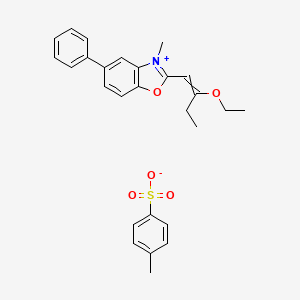


![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
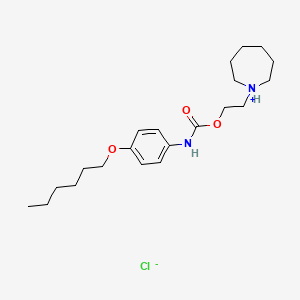
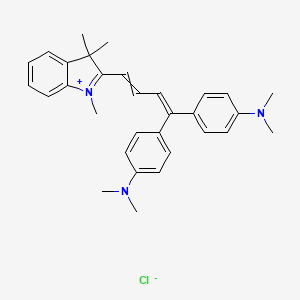
![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
